molecular formula C21H11NO4S2 B2956637 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate CAS No. 577788-48-8

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2956637
CAS No.: 577788-48-8
M. Wt: 405.44
InChI Key: SJIYDYBOMXYFGU-UHFFFAOYSA-N
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Description

This coumarin-based compound features a benzothiazole moiety at the 3-position of the chromen-2-one core and a thiophene-2-carboxylate ester at the 7-position. Its synthesis likely involves derivatization of the 7-hydroxycoumarin precursor via esterification or sulfonate intermediates, as seen in analogous compounds .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO4S2/c23-20-14(19-22-15-4-1-2-5-17(15)28-19)10-12-7-8-13(11-16(12)26-20)25-21(24)18-6-3-9-27-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIYDYBOMXYFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CS5)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a compound that combines the structural features of benzothiazole and coumarin, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antibacterial and anticancer agent, as well as its mechanisms of action.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20H15NO5S
Molecular Weight381.4 g/mol
CAS Number300556-29-0
Boiling Point586.0 ± 60.0 °C
Density1.396 ± 0.06 g/cm³

Anticancer Properties

Research indicates that compounds containing benzothiazole and coumarin moieties exhibit significant anticancer activities. The structure-activity relationship (SAR) studies have shown that modifications to these moieties can enhance cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • The compound interacts with cellular targets, inducing apoptosis in cancer cells. It has been observed to downregulate anti-apoptotic proteins such as Bcl-2, leading to increased cell death in cancerous tissues .
    • Molecular docking studies suggest that the compound binds effectively to DNA, disrupting replication processes in cancer cells .
  • Case Studies :
    • A study demonstrated that a related benzothiazole derivative exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against human glioblastoma and melanoma cell lines .
    • Another investigation highlighted the effectiveness of benzothiazole derivatives in inhibiting tumor growth in xenograft models, showcasing their potential for therapeutic applications .

Antibacterial Activity

The compound has also shown promising antibacterial properties against both gram-positive and gram-negative bacteria.

  • Mechanism of Action :
    • The antibacterial activity is attributed to the ability of the compound to inhibit bacterial enzyme functions and disrupt cell membrane integrity .
    • Studies have indicated that compounds with similar structures can effectively bind to bacterial DNA gyrase, preventing DNA replication and transcription .
  • Case Studies :
    • In vitro assays demonstrated that certain derivatives of benzothiazole exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents .
    • Another study reported that a series of synthesized compounds showed activity against E. coli and Pseudomonas aeruginosa, with some derivatives achieving MIC values comparable to established antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural features:

  • Benzothiazole Moiety : Essential for enhancing cytotoxicity due to its ability to interact with biological targets.
  • Coumarin Structure : Contributes to the compound's ability to penetrate cell membranes and exert biological effects.
  • Functional Groups : Modifications such as electron-donating or withdrawing groups can significantly alter the potency and selectivity of the compound against specific cancer or bacterial cells.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is part of a broader family of 3-(benzo[d]thiazol-2-yl)coumarin derivatives with varying substituents at the 7-position. Key analogues include:

Compound Name Substituent at 7-position Molecular Weight (g/mol) Key Properties
Target Compound Thiophene-2-carboxylate 407.42* Moderate lipophilicity; enhanced π-stacking
3-BTD 7,8-Dihydroxy 315.30 High polarity; prone to COMT methylation
3-BTMD 7-Hydroxy-8-methoxy 329.33 Improved metabolic stability vs. 3-BTD
[Pivalate Ester Analogue] 2,2-Dimethylpropanoate 393.41 High steric bulk; reduced solubility
Ethyl Acetoxy Derivative Ethyl acetoxy 381.40 Intermediate lipophilicity

*Calculated based on formula C₂₁H₁₃NO₄S₂.

Key Observations :

  • Polarity : The dihydroxy substituent in 3-BTD increases water solubility but renders it susceptible to enzymatic methylation by catechol-O-methyltransferase (COMT), as shown in metabolism studies .
  • Metabolic Stability : Methoxy (3-BTMD) or ester groups (target compound, pivalate) reduce metabolic degradation compared to hydroxylated analogues.
  • Steric Effects : The pivalate ester’s bulky tert-butyl group () may hinder intermolecular interactions, whereas the thiophene-2-carboxylate’s planar structure favors crystal packing or target binding.

Q & A

Q. What are the recommended synthetic routes for 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate, and how can reaction yields be optimized?

A common strategy involves coupling a pre-synthesized benzothiazole-substituted coumarin scaffold with thiophene-2-carboxylic acid via esterification. For example, analogous compounds (e.g., 3-(benzo[d]thiazol-2-yl)-7-(octadecyloxy)coumarin) are synthesized using chloroform as a solvent due to its high solubility for aromatic intermediates . To optimize yields:

  • Use activating agents like DCC (dicyclohexylcarbodiimide) or EDCI for ester bond formation.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify via column chromatography with silica gel and a chloroform/methanol gradient .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the benzothiazole, coumarin, and thiophene moieties. The ester carbonyl typically resonates at ~165–170 ppm.
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak).
  • X-ray crystallography : For unambiguous structural confirmation. SHELXL is widely used for refining crystal structures, particularly for resolving hydrogen-bonding patterns in aromatic systems .
  • Melting point analysis : Expected range 135–140°C based on structurally similar coumarin derivatives .

Q. How are physicochemical properties like LogP and solubility experimentally determined?

  • LogP : Measured via reverse-phase HPLC using a C18 column and compared against standards with known partition coefficients .
  • Solubility : Tested in solvents like chloroform, DMSO, and methanol. Chloroform is often optimal for coumarin-thiophene hybrids due to aromaticity and polarity .
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition points.

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of benzothiazole-coumarin hybrids?

Discrepancies in cytotoxicity or photodynamic efficacy may arise from:

  • Purity differences : Use HPLC to ensure >95% purity and quantify impurities.
  • Assay variability : Standardize protocols (e.g., SRB assays for cytotoxicity) with positive controls like doxorubicin .
  • Structural analogs : Compare substituent effects. For instance, replacing the 7-alkoxy group with a thiophene ester alters electron-withdrawing properties and bioavailability .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., NADH-dependent oxidoreductases), leveraging the benzothiazole moiety’s affinity for hydrophobic pockets.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior, critical for photodynamic applications .
  • QSAR models : Correlate substituent electronegativity (e.g., thiophene vs. phenyl groups) with observed bioactivity .

Q. How can crystallization challenges be mitigated for X-ray diffraction studies?

  • Solvent screening : Test chloroform/hexane or DMSO/ether mixtures for slow evaporation.
  • Hydrogen-bonding analysis : Use SHELXL to refine hydrogen-bond motifs (e.g., C=O···H-N interactions in benzothiazole systems) .
  • Twinned crystals : Employ SHELXE for data integration and scaling .

Key Considerations for Experimental Design

  • Photostability testing : Expose the compound to UV-Vis light and monitor degradation via UV spectroscopy.
  • Synchrotron data collection : For high-resolution crystallography, use synchrotron radiation to resolve weak diffraction patterns .
  • Controlled oxygen environments : Assess redox activity in hypoxia using glovebox techniques, as seen in iridium-based photodynamic agents .

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